(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog No.
S547912
CAS No.
497839-62-0
M.F
C27H32N6
M. Wt
440.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-...

CAS Number

497839-62-0

Product Name

(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H32N6

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1

InChI Key

OONFNUWBHFSNBT-HXUWFJFHSA-N

SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

AEE 788, AEE-788, AEE788, NVP-AEE788

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5

Isomeric SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5

Description

The exact mass of the compound (R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is 440.26885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

440.26885

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F9JLR95I3I

Other CAS

497839-62-0

Wikipedia

AEE-788

Dates

Modify: 2023-08-15
1: Behera R, Thomas SM, Mensa-Wilmot K. New chemical scaffolds for human african trypanosomiasis lead discovery from a screen of tyrosine kinase inhibitor drugs. Antimicrob Agents Chemother. 2014;58(4):2202-10. doi: 10.1128/AAC.01691-13. Epub 2014 Jan 27. PubMed PMID: 24468788; PubMed Central PMCID: PMC4023774.
2: Ren J, Bollu LR, Su F, Gao G, Xu L, Huang WC, Hung MC, Weihua Z. EGFR-SGLT1 interaction does not respond to EGFR modulators, but inhibition of SGLT1 sensitizes prostate cancer cells to EGFR tyrosine kinase inhibitors. Prostate. 2013 Sep;73(13):1453-61. doi: 10.1002/pros.22692. Epub 2013 Jun 14. PubMed PMID: 23765757.
3: Katiyar S, Kufareva I, Behera R, Thomas SM, Ogata Y, Pollastri M, Abagyan R, Mensa-Wilmot K. Lapatinib-binding protein kinases in the African trypanosome: identification of cellular targets for kinase-directed chemical scaffolds. PLoS One. 2013;8(2):e56150. doi: 10.1371/journal.pone.0056150. Epub 2013 Feb 20. Erratum in: PLoS One. 2014;9(3):e92488. PubMed PMID: 23437089; PubMed Central PMCID: PMC3577790.
4: Issa A, Gill JW, Heideman MR, Sahin O, Wiemann S, Dey JH, Hynes NE. Combinatorial targeting of FGF and ErbB receptors blocks growth and metastatic spread of breast cancer models. Breast Cancer Res. 2013 Jan 23;15(1):R8. doi: 10.1186/bcr3379. PubMed PMID: 23343422; PubMed Central PMCID: PMC3672810.
5: Baselga J, Mita AC, Schöffski P, Dumez H, Rojo F, Tabernero J, DiLea C, Mietlowski W, Low C, Huang J, Dugan M, Parker K, Walk E, van Oosterom A, Martinelli E, Takimoto CH. Using pharmacokinetic and pharmacodynamic data in early decision making regarding drug development: a phase I clinical trial evaluating tyrosine kinase inhibitor, AEE788. Clin Cancer Res. 2012 Nov 15;18(22):6364-72. doi: 10.1158/1078-0432.CCR-12-1499. Epub 2012 Sep 26. PubMed PMID: 23014528.
6: Venkatesan P, Bhutia SK, Singh AK, Das SK, Dash R, Chaudhury K, Sarkar D, Fisher PB, Mandal M. AEE788 potentiates celecoxib-induced growth inhibition and apoptosis in human colon cancer cells. Life Sci. 2012 Oct 22;91(15-16):789-99. doi: 10.1016/j.lfs.2012.08.024. Epub 2012 Aug 24. PubMed PMID: 22922496.
7: Reardon DA, Conrad CA, Cloughesy T, Prados MD, Friedman HS, Aldape KD, Mischel P, Xia J, DiLea C, Huang J, Mietlowski W, Dugan M, Chen W, Yung WK. Phase I study of AEE788, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients. Cancer Chemother Pharmacol. 2012 Jun;69(6):1507-18. doi: 10.1007/s00280-012-1854-6. Epub 2012 Mar 7. PubMed PMID: 22392572; PubMed Central PMCID: PMC4351868.
8: Servidei T, Meco D, Trivieri N, Patriarca V, Vellone VG, Zannoni GF, Lamorte G, Pallini R, Riccardi R. Effects of epidermal growth factor receptor blockade on ependymoma stem cells in vitro and in orthotopic mouse models. Int J Cancer. 2012 Sep 1;131(5):E791-803. doi: 10.1002/ijc.27377. Epub 2012 Jan 11. PubMed PMID: 22120695.
9: Reardon DA, Cloughesy T, Rich J, Alfred Yung WK, Yung L, DiLea C, Huang J, Dugan M, Mietlowski W, Maes A, Conrad C. Pharmacokinetic drug interaction between AEE788 and RAD001 causing thrombocytopenia in patients with glioblastoma. Cancer Chemother Pharmacol. 2012 Jan;69(1):281-7. doi: 10.1007/s00280-011-1754-1. Epub 2011 Oct 9. PubMed PMID: 21984222.
10: Wedel S, Hudak L, Seibel JM, Makarević J, Juengel E, Tsaur I, Waaga-Gasser A, Haferkamp A, Blaheta RA. Molecular targeting of prostate cancer cells by a triple drug combination down-regulates integrin driven adhesion processes, delays cell cycle progression and interferes with the cdk-cyclin axis. BMC Cancer. 2011 Aug 25;11:375. doi: 10.1186/1471-2407-11-375. PubMed PMID: 21867506; PubMed Central PMCID: PMC3170298.

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